Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)

Physicochemical differentiation Purification Reaction engineering

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0) is a chiral, strained bicyclic ketone featuring a trans-1,1′-bicyclopropyl scaffold attached to an acetyl group at the 2-position. Its molecular formula is C8H12O with a molecular weight of 124.18 g/mol.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 157897-16-0
Cat. No. B588809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)
CAS157897-16-0
SynonymsEthanone, 1-[1,1-bicyclopropyl]-2-yl-, trans- (9CI)
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESCC(=O)C1CC1C2CC2
InChIInChI=1S/C8H12O/c1-5(9)7-4-8(7)6-2-3-6/h6-8H,2-4H2,1H3/t7-,8-/m0/s1
InChIKeyLIRUAPWFNMOSEL-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0): A Strained Bicyclopropyl Ketone Building Block


Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0) is a chiral, strained bicyclic ketone featuring a trans-1,1′-bicyclopropyl scaffold attached to an acetyl group at the 2-position. Its molecular formula is C8H12O with a molecular weight of 124.18 g/mol . The compound exists as a single enantiomer with (1S,2R) absolute configuration, making it valuable for stereoselective synthesis. Predicted physicochemical properties include a boiling point of 188.2±8.0 °C at 760 mmHg, a density of 1.114±0.06 g/cm³, a flash point of 59.2±6.1 °C, and a calculated LogP of approximately 1.07 . These properties reflect the influence of its unique bicyclopropyl architecture on volatility, lipophilicity, and thermal behavior relative to simpler cyclopropyl ketones.

Why Generic Substitution of Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0) Fails


Superficially similar cyclopropyl ketones—such as dicyclopropyl ketone, cyclopropyl methyl ketone, or the regioisomeric 1-[1,1′-bicyclopropyl]-1-yl-ethanone—are not interchangeable with CAS 157897-16-0. The trans-2-substituted bicyclopropyl framework endows this compound with a distinct combination of steric environment, electronic distribution, and stereochemical rigidity that directly impacts reactivity, separation behavior, and downstream stereochemical outcomes . Simple replacement with a regioisomer alters the position of the acetyl group relative to the bicyclopropyl junction, shifting the boiling point by approximately 7 °C, modifying flash point, and changing LogP—each of which can compromise a validated synthetic or purification protocol . The chiral trans configuration further differentiates this compound from achiral or cis analogs, enabling enantioselective transformations that cannot be achieved with racemic or meso alternatives.

Quantitative Differentiation Evidence for Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0)


Boiling Point Evidence: Elevated Boiling Point Relative to Regioisomer and Simpler Analogs

The target compound exhibits a predicted normal boiling point of 188.2±8.0 °C at 760 mmHg, which is approximately 7.1 °C higher than its regioisomer 1-[1,1′-bicyclopropyl]-1-yl-ethanone (CAS 642075-05-6, boiling point 181.1±8.0 °C) and substantially higher than dicyclopropyl ketone (160–162 °C) and cyclopropyl methyl ketone (111–114 °C) . This difference in volatility directly impacts distillation-based purification, vapor-phase handling, and process safety considerations during scale-up.

Physicochemical differentiation Purification Reaction engineering

Density Evidence: Higher Density than Common Cyclopropyl Ketones

The predicted density of 1.114±0.06 g/cm³ for CAS 157897-16-0 is notably higher than that of dicyclopropyl ketone (0.977 g/mL at 25 °C, lit.) and cyclopropyl methyl ketone (0.903 g/cm³ to 0.849 g/mL) . This higher density influences phase separation behavior in aqueous-organic extractions and can affect concentration calculations in gravimetric or volumetric preparations.

Physicochemical differentiation Formulation Extraction

Flash Point Evidence: Higher Flash Point Relative to Simpler Cyclopropyl Ketones

The predicted flash point of 59.2±6.1 °C for CAS 157897-16-0 is significantly higher than that of dicyclopropyl ketone (39 °C, lit.) and cyclopropyl methyl ketone (21 °C, lit.) . This places the target compound in a higher flammability safety margin, potentially reducing the regulatory burden for storage and transport under dangerous goods classifications compared to its more volatile analogs.

Process safety Transport classification Storage

Lipophilicity (LogP) Evidence: Intermediate LogP Balancing Polarity and Membrane Permeability

The calculated LogP of approximately 1.07 for CAS 157897-16-0 positions it in a lipophilicity window distinct from both dicyclopropyl ketone (LogP ~0.58–1.38 depending on calculation method) and cyclopropyl methyl ketone (LogP ~0.21–0.985) . In drug discovery contexts, a LogP near 1.0 is often associated with improved permeability while maintaining aqueous solubility—a balance that simpler, lower-LogP cyclopropyl ketones may not achieve, potentially limiting their utility in CNS or intracellular-target programs without further structural modification.

Drug design ADME Lead optimization

Stereochemical Evidence: Defined Trans Configuration and Enantiomeric Identity

CAS 157897-16-0 is specified as trans-(9CI) with (1S,2R) absolute configuration, confirmed by its SMILES notation CC(=O)[C@@H]1C[C@H]1C2CC2 . In contrast, dicyclopropyl ketone and cyclopropyl methyl ketone are achiral molecules lacking stereochemical information, while the regioisomer CAS 642075-05-6, though it may possess stereocenters, is typically supplied without defined stereochemistry. The defined chirality of the target compound enables its use as a chiral building block in asymmetric synthesis, where stereochemical integrity is essential for downstream enantioselective transformations.

Asymmetric synthesis Chiral building block Enantioselective catalysis

Material Science Evidence: Bicyclopropyl Moiety Lowers Liquid Crystal Phase Transition Temperatures

In a peer-reviewed study, liquid crystalline compounds incorporating (2-cyclopropylcyclopropyl)alkyl moieties—the core scaffold of CAS 157897-16-0—exhibited mesophases SmA, SmB, and N phases, with phase transition temperatures shifted to a lower temperature region compared to analogous compounds bearing simple alkyl side chains [1]. This thermal behavior is attributed to the unique conformational and electronic properties of the bicyclopropyl unit. As a synthetic precursor, CAS 157897-16-0 can be elaborated into these mesogenic materials, offering a route to liquid crystal formulations with tailored operating temperature ranges.

Liquid crystals Mesophase engineering Display technology

Best Research and Industrial Application Scenarios for Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS 157897-16-0)


Chiral Building Block for Enantioselective Pharmaceutical Synthesis

The defined (1S,2R) absolute configuration and trans geometry of CAS 157897-16-0 make it directly applicable as a chiral ketone building block in the synthesis of enantiopure drug candidates. Its stereochemical integrity, validated by SMILES and InChI data , eliminates the need for chiral chromatographic resolution. In medicinal chemistry programs targeting G-protein coupled receptors or kinases, where cyclopropane-containing moieties are increasingly employed to improve metabolic stability and conformational restriction, this compound provides a ready-to-use chiral intermediate.

Precursor to Agrochemical Fungicide Intermediates (Sedaxane Class)

The bicyclopropyl core of CAS 157897-16-0 is structurally related to the key intermediate 2-([1,1′-bi(cyclopropan)]-2-yl)aniline used in the synthesis of the broad-spectrum SDHI fungicide sedaxane . Its trans-2-acetyl substitution pattern provides a viable entry point for constructing the ortho-substituted aniline fragment required for sedaxane-type molecules. For agrochemical process R&D, this compound offers a well-defined stereochemical starting point that can reduce impurity profiles relative to routes employing racemic or regioisomeric mixtures.

Liquid Crystal Intermediate for Low-Temperature Mesophase Engineering

Building on the finding that bicyclopropyl-containing side chains shift liquid crystalline phase transition temperatures to lower regions , CAS 157897-16-0 can serve as a ketone precursor for elaborating mesogenic esters, ethers, or Schiff bases. This application is particularly relevant for display technology and sensor development programs requiring SmA, SmB, or N phases at reduced operating temperatures.

Physicochemical Property Screening in Drug Design for Balanced LogP and Volatility

With a predicted LogP of ~1.07, a boiling point of 188 °C, and a flash point of 59 °C , this compound fills a narrow property space that balances moderate lipophilicity, manageable volatility, and a higher safety margin for handling. Drug discovery teams evaluating cyclopropane-containing fragments or building blocks for CNS or anti-infective programs may prioritize this compound over simpler, lower-boiling ketones to avoid excessive volatility during parallel synthesis or high-throughput purification.

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